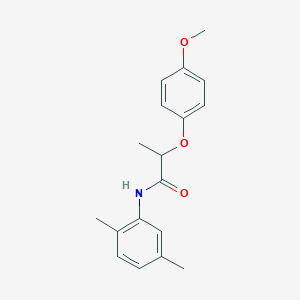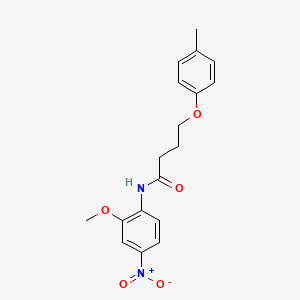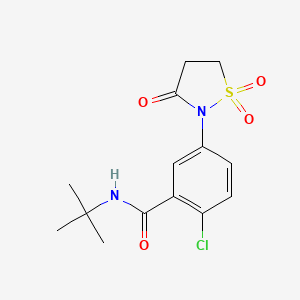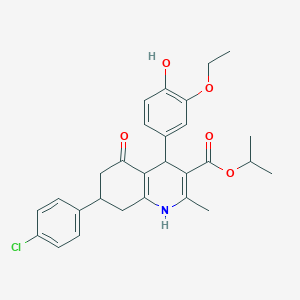
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as dimesna, is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It is a sulfhydryl compound that has shown to have antioxidant and cytoprotective properties.
Mecanismo De Acción
Dimesna exerts its cytoprotective effect by scavenging free radicals and reducing the formation of toxic metabolites of anticancer drugs. It also enhances the glutathione system, which plays a crucial role in detoxification processes. Dimesna has been shown to inhibit the formation of acrolein, a toxic metabolite of ifosfamide, by forming a stable adduct with it. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory properties, which may contribute to its cytoprotective effect.
Biochemical and Physiological Effects:
Dimesna has been shown to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide, by reducing the formation of toxic metabolites and scavenging free radicals. It has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna has a low toxicity profile and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimesna has several advantages for lab experiments, including its cytoprotective effect and antioxidant properties. It is also easy to synthesize and has a low toxicity profile. However, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, including its potential to interfere with the efficacy of anticancer drugs by reducing their toxicity. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may have different effects depending on the type of cancer and the stage of the disease.
Direcciones Futuras
There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to investigate the use of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other cytoprotective agents to enhance its efficacy. Another direction is to investigate the potential of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Conclusion:
Dimesna is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It has a cytoprotective effect and antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna is easy to synthesize and has a low toxicity profile. However, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Métodos De Síntesis
Dimesna can be synthesized by reacting 2,3-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and then oxidizing the resulting compound with hydrogen peroxide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Dimesna has been extensively studied for its therapeutic potential in various medical fields, including oncology, nephrology, and urology. It is used as a cytoprotective agent in chemotherapy to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide. It is also used in the treatment of radiation-induced cystitis and hemorrhagic cystitis. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMAKTYKHLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)



![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)

![2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5202778.png)


